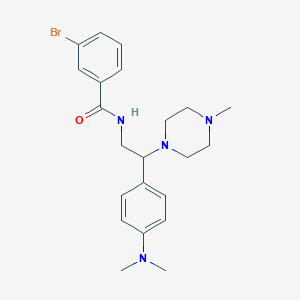![molecular formula C18H15NO6 B2834994 methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859141-94-9](/img/structure/B2834994.png)
methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a chemical compound with the CAS number 859141-94-9 . It has a molecular formula of C18H15NO6 and a molecular weight of 341.31 .
Molecular Structure Analysis
The molecular structure of this compound consists of a coumarin core (a benzopyran-2-one structure) with a methylamino group attached to the benzene ring and a methyl ester group attached to the carboxylic acid group .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 624.0±55.0 °C and a predicted density of 1.453±0.06 g/cm3 . The pKa is predicted to be 7.78±0.20 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis Techniques : Research on related compounds, such as those involving 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline and its derivatives, highlights methods of cyclization in the presence of bases, which could be relevant for synthesizing and manipulating the structure of the subject compound (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Computational Chemistry and Molecular Design : Studies such as those involving density functional theory (DFT) calculations to investigate the properties of novel chromone derivatives underscore the importance of computational methods in understanding the electronic structure, absorption spectra, and potential applications in materials science of chromone-based molecules (Halim & Ibrahim, 2017).
Photophysical and Photochemical Applications
- Photopolymerization Agents : Compounds bearing chromophore groups linked to aminoxyl functions have been proposed as photoiniferters, showing potential in applications like nitroxide-mediated photopolymerization, which could suggest utility in developing light-sensitive materials or coatings (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Crystal Engineering and Material Science
Crystal Structure Analysis : The detailed analysis of compounds with similar structures, such as ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, through single-crystal X-ray crystallography, informs on intermolecular interactions, which are crucial for designing materials with specific physical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
High-Pressure Crystallography : The study of structural transformations under pressure, as seen with methyl 2-(carbazol-9-yl)benzoate, offers insights into the stability and phase transitions of organic crystals, which could be applied in the development of high-performance materials (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).
Potential Pharmacological Applications
- Synthesis of Pharmacologically Relevant Derivatives : Research on the synthesis of compounds with potential antimicrobial and cytotoxic activities, such as novel urea derivatives incorporating chromen-3-yl motifs, highlights the potential for developing new therapeutic agents (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Propriétés
IUPAC Name |
methyl 2-[(6,7-dihydroxy-2-oxochromen-4-yl)methylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-24-18(23)11-4-2-3-5-13(11)19-9-10-6-17(22)25-16-8-15(21)14(20)7-12(10)16/h2-8,19-21H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKECVQYXPRUTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2834913.png)
![6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2834916.png)
![5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2834917.png)
![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2834918.png)

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2834920.png)

![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2834922.png)
![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)


methanone](/img/structure/B2834929.png)


